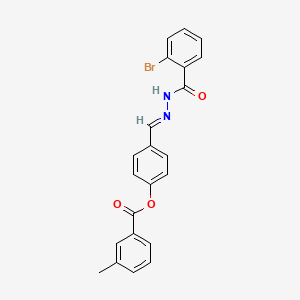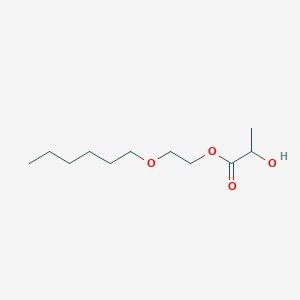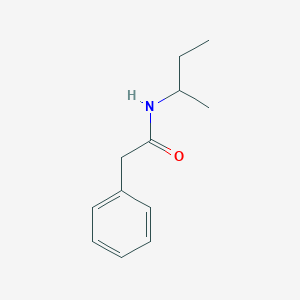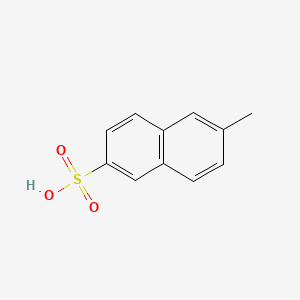
Plumbane, (salicyloyloxy)triethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plumbane, (salicyloyloxy)triethyl- is a chemical compound with the IUPAC name triethylplumbyl 2-hydroxybenzoate. It is also known as triethyl lead salicylate. This compound is a derivative of plumbane, which is an inorganic chemical compound composed of lead and hydrogen. Plumbane, (salicyloyloxy)triethyl- is primarily used in research and development settings.
Vorbereitungsmethoden
The synthesis of Plumbane, (salicyloyloxy)triethyl- involves the reaction of lead (II) nitrate with sodium borohydride. This reaction is typically carried out under controlled conditions to ensure the stability of the compound.
Analyse Chemischer Reaktionen
Plumbane, (salicyloyloxy)triethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Plumbane, (salicyloyloxy)triethyl- has several scientific research applications. It is used in the study of organometallic chemistry, particularly in understanding the behavior of lead-containing compounds. In biology and medicine, it is used to investigate the effects of lead on biological systems.
Wirkmechanismus
The mechanism of action of Plumbane, (salicyloyloxy)triethyl- involves its interaction with various molecular targets and pathways. Lead, the central element in the compound, affects the nervous system by impairing the regulation of dopamine synthesis and blocking the release of acetylcholine. It also inhibits delta-aminolevulinic acid dehydratase, an enzyme crucial for the biosynthesis of heme, which is necessary for hemoglobin function .
Vergleich Mit ähnlichen Verbindungen
Plumbane, (salicyloyloxy)triethyl- can be compared to other similar compounds such as methane, silane, germane, and stannane. These compounds are all group 14 hydrides, but they differ in their chemical properties and stability. Plumbane is the heaviest and least stable among them, making it unique in its reactivity and applications .
Similar Compounds::- Methane (CH₄)
- Silane (SiH₄)
- Germane (GeH₄)
- Stannane (SnH₄)
Eigenschaften
CAS-Nummer |
73928-22-0 |
|---|---|
Molekularformel |
C13H20O3Pb |
Molekulargewicht |
431 g/mol |
IUPAC-Name |
triethylplumbyl 2-hydroxybenzoate |
InChI |
InChI=1S/C7H6O3.3C2H5.Pb/c8-6-4-2-1-3-5(6)7(9)10;3*1-2;/h1-4,8H,(H,9,10);3*1H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
OYJKUOMNISEPCV-UHFFFAOYSA-M |
Kanonische SMILES |
CC[Pb](CC)(CC)OC(=O)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-3-Butyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15082807.png)
![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B15082809.png)
![N-(3-bromophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15082816.png)
![Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082823.png)
![N'-[(E)-1-(3,4-Dichlorophenyl)ethylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B15082834.png)
![(5E)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B15082839.png)
![Spiro[benzofuran-2(3H),1'-cyclohexane]-2',3,4'-trione, 7-chloro-6-hydroxy-4-methoxy-6'-methyl-](/img/structure/B15082840.png)

![N-[(Dimethylamino)methyl]benzamide](/img/structure/B15082850.png)

![2-{[5-(4-Bromophenyl)-2-furyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B15082861.png)

![4-Chloro-3-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B15082872.png)

